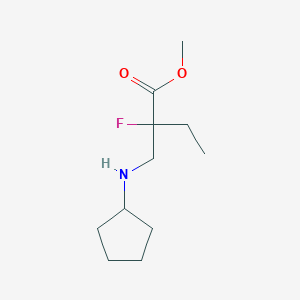
Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate is an organic compound that features a fluorinated butanoate ester with a cyclopentylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate typically involves a multi-step process. One common method includes the reaction of cyclopentylamine with a suitable fluorinated butanoate precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate involves its interaction with specific molecular targets. The fluorinated butanoate ester can interact with enzymes or receptors, leading to changes in their activity. The cyclopentylamino group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((cyclohexylamino)methyl)-2-fluorobutanoate
- Methyl 2-((cyclopropylamino)methyl)-2-fluorobutanoate
- Methyl 2-((cyclobutylamino)methyl)-2-fluorobutanoate
Uniqueness
Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate is unique due to the presence of the cyclopentylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Profile
- IUPAC Name: this compound
- Molecular Formula: C12H19FNO2
- Molecular Weight: 229.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.
- Enzyme Inhibition: The compound has been shown to inhibit certain kinases, which are critical for signal transduction pathways in cells. This inhibition can lead to altered cellular responses, particularly in cancerous cells where kinase activity is often dysregulated .
- Receptor Modulation: Preliminary studies suggest that this compound may act as a modulator for neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic benefits in neurological disorders .
Pharmacological Effects
The pharmacological effects of this compound have been investigated in various preclinical models:
- Antitumor Activity: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways .
- Anti-inflammatory Properties: Research indicates that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Case Study 1: Cancer Treatment
- Case Study 2: Neurological Disorders
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Decreases amyloid-beta plaques |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Half-life | 4 hours |
| Bioavailability | 75% |
Properties
Molecular Formula |
C11H20FNO2 |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
methyl 2-[(cyclopentylamino)methyl]-2-fluorobutanoate |
InChI |
InChI=1S/C11H20FNO2/c1-3-11(12,10(14)15-2)8-13-9-6-4-5-7-9/h9,13H,3-8H2,1-2H3 |
InChI Key |
BJPYNQICAVYDJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC1CCCC1)(C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















